molecular formula C10H12N4O B6647627 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile

1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile

Cat. No.: B6647627
M. Wt: 204.23 g/mol
InChI Key: OXJFJEFBROURBG-UHFFFAOYSA-N
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Description

1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(2-cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-10-12-7-14(13-10)6-9(15)8-3-1-2-4-8/h7-8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFJEFBROURBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentyl-2-oxoethyl hydrazine with a suitable nitrile compound in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carboxamide
  • 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-thiol
  • 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-methanol

Comparison: 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.

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